EDTA (disodium)

Beschreibung

Historical Development and Scientific Significance

The discovery and development of ethylenediaminetetraacetic acid disodium salt traces its origins to the pioneering work of Austrian chemist Ferdinand Münz in 1935, who first synthesized the parent compound ethylenediaminetetraacetic acid at IG Farben laboratories. Münz's original motivation centered on developing a citric acid substitute to reduce German dependence on foreign chemical imports, leading him to recognize that aminocarboxylic acids demonstrated superior chelating properties compared to citric acid. His innovative approach involved reasoning that a polyaminopolycarboxylic acid structure would exhibit even greater chelation efficiency, ultimately culminating in the synthesis of what would become one of the most important chelating agents in scientific history.

The historical context surrounding Münz's discovery reflects both scientific innovation and the challenges of wartime research constraints. Despite his significant contribution to chemistry, Münz faced persecution due to his Jewish origins, resulting in his name being omitted from the original German patent publication in 1942, though he successfully filed a patent in the United States in 1936 to ensure recognition of his discovery. The compound's subsequent development and widespread adoption across multiple scientific disciplines underscore its fundamental importance in coordination chemistry and analytical applications.

The scientific significance of ethylenediaminetetraacetic acid disodium salt extends far beyond its historical origins, establishing foundational principles in chelation chemistry that continue to influence contemporary research. The compound's ability to form exceptionally stable complexes with virtually all metal ions, including alkali metals, represents a paradigm shift in understanding metal-ligand interactions. This universal binding capability, combined with the formation of water-soluble complexes even at neutral pH conditions, has positioned ethylenediaminetetraacetic acid disodium salt as an indispensable tool in analytical chemistry, biochemistry, and environmental science.

Modern synthesis approaches have evolved from Münz's original method involving ethylenediamine and chloroacetic acid to more efficient industrial processes utilizing ethylenediamine, formaldehyde, and sodium cyanide, producing approximately 80,000 tonnes annually worldwide. This large-scale production reflects the compound's critical role in numerous industrial and research applications, while ongoing synthetic refinements continue to address impurity concerns and environmental considerations associated with manufacturing processes.

Coordination Chemistry Fundamentals

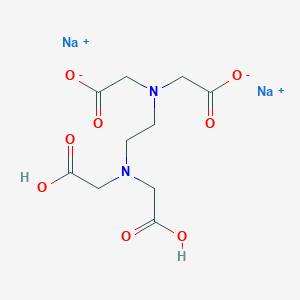

The coordination chemistry of ethylenediaminetetraacetic acid disodium salt is fundamentally governed by its hexadentate ligand structure, which provides six potential coordination sites for metal ion binding through four carboxyl groups and two amino groups. The molecular formula of the disodium salt, represented as sodium-sodium-hydrogen-hydrogen-ethylenediaminetetraacetate dihydrate, reflects the complex ionization state that characterizes its coordination behavior under physiological and analytical conditions.

The dissociation constants for the four carboxylic acid groups demonstrate distinct ionization patterns that significantly influence coordination behavior: the first constant equals 1.02×10⁻², the second equals 2.14×10⁻³, the third equals 6.92×10⁻⁷, and the fourth equals 5.50×10⁻¹¹. These values reveal that the first two proton dissociations occur from opposite ends of the molecule with similar magnitudes, suggesting minimal electrostatic interference due to the molecular length separating these sites. Conversely, the dramatically lower constants for the third and fourth dissociations reflect the proximity of these carboxyl groups to previously formed carboxylate anions, creating significant electrostatic repulsion that inhibits further proton removal.

The amino group ionization behavior adds additional complexity to the coordination chemistry, with amino group dissociation constants of 6.16 and 10.26 respectively. At physiological pH values around 7.5, all carboxyl groups exist in deprotonated form while only one amino group remains protonated, creating specific coordination environments that influence metal binding selectivity and stability. This pH-dependent ionization pattern directly impacts the formation of metal complexes, as calcium binding studies have demonstrated that complex formation involves proton displacement from nitrogen sites, resulting in measurable pH changes during coordination events.

| Metal Ion | Formation Constant (log K) | Temperature (°C) | Ionic Strength (M) |

|---|---|---|---|

| Calcium | 10.59 | 25 | 0.1 |

| Magnesium | 8.7 | 25 | 0.1 |

| Iron(III) | 25.1 | 25 | 0.1 |

| Copper(II) | 18.8 | 25 | 0.1 |

| Zinc | 16.5 | 25 | 0.1 |

| Lead | 18.0 | 25 | 0.1 |

Formation constants for ethylenediaminetetraacetic acid complexes with various metal ions

The octahedral coordination geometry typically adopted by ethylenediaminetetraacetic acid metal complexes reflects the optimal spatial arrangement of the six donor atoms around the central metal ion. This coordination number six arrangement represents the most thermodynamically favorable configuration for most transition metal complexes, with the ethylenediaminetetraacetic acid ligand wrapping around the metal center to create a highly stable chelate structure. The geometric constraints imposed by the ligand backbone influence both complex stability and metal ion selectivity, with smaller metal ions generally forming more stable complexes due to optimal bond length matches.

Chelation Mechanism Framework

The chelation mechanism of ethylenediaminetetraacetic acid disodium salt involves a sophisticated multi-step coordination process that begins with initial metal ion recognition through carboxyl group interactions and progresses through sequential amino group coordination to form the final hexadentate complex. Detailed calorimetric studies have revealed that calcium binding to ethylenediaminetetraacetic acid exhibits an intrinsic binding enthalpy of -5.4 kilocalories per mole under conditions where all coordination sites are appropriately ionized, indicating that complex formation is thermodynamically favorable.

The initial coordination step involves interaction between the metal ion and carboxyl groups located near the amino nitrogen with a dissociation constant of 6.16, which exists predominantly in ionized form at physiological pH. This preferential initial coordination reflects the energetically favorable positioning of these carboxyl groups relative to the available amino coordination site. Subsequent coordination events involve the remaining carboxyl groups and ultimately trigger deprotonation of the second amino group with a dissociation constant of 10.26, completing the hexadentate coordination sphere.

Temperature effects on complex formation reveal important insights into the chelation mechanism framework. Studies examining ethylenediaminetetraacetic acid complexes with lanthanide ions at temperatures ranging from 25°C to 90°C have demonstrated that increased structural flexibility at higher temperatures correlates with reduced complex stability, suggesting that rigid coordination geometries favor stronger metal-ligand interactions. These temperature-dependent structural variations provide mechanistic insights into the dynamic nature of chelate complex formation and the importance of conformational factors in determining binding affinity.

The pH dependence of chelation mechanisms extends beyond simple protonation considerations to encompass fundamental changes in coordination mode and complex structure. At pH 11.2, where all ethylenediaminetetraacetic acid coordination sites exist in fully ionized form, the intrinsic binding affinity reaches maximum values, while acidic conditions progressively reduce binding affinity through amino group protonation. This pH sensitivity explains the variable binding constants reported across different experimental conditions and highlights the importance of solution conditions in optimizing chelation efficiency.

Computational studies utilizing density functional theory molecular dynamics simulations have provided atomic-level insights into the chelation mechanism, revealing specific coordination geometries and binding energies for different metal-ethylenediaminetetraacetic acid combinations. These calculations demonstrate that relative stability constants can be accurately predicted from electronic structure calculations incorporating relativistic effects, particularly important for heavy metal complexes where relativistic contributions significantly influence binding energies.

Current Research Paradigms

Contemporary research in ethylenediaminetetraacetic acid coordination chemistry encompasses diverse paradigms ranging from fundamental mechanistic studies to applied environmental and biomedical applications. Current analytical approaches increasingly utilize advanced spectroscopic and computational methods to elucidate complex formation mechanisms and predict binding behaviors under varying conditions. Electrospray ionization mass spectrometry has emerged as a powerful tool for determining conditional stability constants, enabling real-time monitoring of complex formation and providing insights into competitive binding scenarios involving multiple metal ions.

Recent studies have focused on developing improved understanding of metal ion selectivity through systematic investigation of coordination preferences across the periodic table. Research examining lanthanide-ethylenediaminetetraacetic acid complexes has revealed that metal ion size and electronic configuration significantly influence both binding affinity and complex geometry, with implications for rare earth element separation applications. These findings contribute to broader efforts aimed at optimizing selective extraction and purification processes for critical materials applications.

Environmental applications represent a rapidly expanding research frontier, with particular emphasis on understanding the environmental fate and behavior of ethylenediaminetetraacetic acid complexes in natural systems. Studies have demonstrated that photolysis represents the primary degradation pathway for iron-ethylenediaminetetraacetic acid complexes in surface waters, with half-lives ranging from minutes to hours depending on light conditions. However, complexes involving environmentally abundant metal ions such as calcium and magnesium exhibit significantly greater persistence, raising questions about long-term environmental accumulation.

Biodegradation research has identified specific bacterial strains capable of metabolizing ethylenediaminetetraacetic acid complexes, with different strains showing preferences for particular metal-ligand combinations. Agrobacterium radiobacter demonstrates specificity for iron complexes, while other strains preferentially degrade calcium, barium, magnesium, and manganese complexes. These findings have important implications for developing biological treatment systems for industrial wastewater containing ethylenediaminetetraacetic acid complexes.

Current research paradigms in ethylenediaminetetraacetic acid coordination chemistry

Advanced characterization techniques continue to provide new insights into coordination mechanisms and complex structures. Nuclear magnetic resonance spectroscopy combined with computational modeling has enabled detailed structural determination of ethylenediaminetetraacetic acid complexes in solution, revealing dynamic coordination behaviors that differ significantly from solid-state structures. These solution-phase studies are particularly important for understanding biological and environmental applications where complex formation occurs in aqueous environments with competing ligands and varying ionic strengths.

Eigenschaften

Key on ui mechanism of action |

Edetate disodium injection forms chelates with the cations of calcium and many divalent and trivalent metals. Because of its affinity for calcium, edetate disodium will produce a lowering of the serum calcium level during intravenous infusion. Slow infusion over a protracted period may cause mobilization of extracirculatory calcium stores. Edetate disodium exerts a negative inotropic effect upon the heart. Edetate disodium likewise forms chelates with other polyvalent metals and produces increases in urinary excretion of magnesium, zinc and other trace elements. It does not form a chelate with potassium but may reduce the serum level and increase urinary loss of potassium. |

|---|---|

CAS-Nummer |

139-33-3 |

Molekularformel |

C10H14N2Na2O8 |

Molekulargewicht |

336.21 g/mol |

IUPAC-Name |

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+1/p-2 |

InChI-Schlüssel |

ZGTMUACCHSMWAC-UHFFFAOYSA-L |

Verunreinigungen |

Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively. |

Kanonische SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na] |

Siedepunkt |

252 |

Color/Form |

White crystalline powder |

Dichte |

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float Relative density (water = 1): 0.86 |

Flammpunkt |

Flash point is> 100 °C, |

melting_point |

MP: 242 °C /EDTA disodium dihydrate/ |

Andere CAS-Nummern |

139-33-3 |

Physikalische Beschreibung |

Liquid; Dry Powder; Other Solid White odorless solid; [JECFA] White odorless crystals; [Mallinckrodt Baker MSDS] |

Piktogramme |

Irritant; Health Hazard |

Verwandte CAS-Nummern |

7379-28-4 17421-79-3 |

Löslichkeit |

SOL IN SOLN OF ALKALI HYDROXIDES Insoluble in common organic solvents In water, 1,000 mg/L at 25 °C 9.26e+00 g/L Solubility in water, g/100ml at 20Â °C: 0.05 (very poor) |

Synonyme |

Acid, Edetic Acid, Ethylenediaminetetraacetic Acid, Ethylenedinitrilotetraacetic Calcitetracemate, Disodium Calcium Disodium Edetate Calcium Disodium Versenate Calcium Tetacine Chelaton 3 Chromium EDTA Copper EDTA Coprin Dicobalt EDTA Dinitrilotetraacetate, Disodium Ethylene Dinitrilotetraacetate, Ethylene Disodium Calcitetracemate Disodium EDTA Disodium Ethylene Dinitrilotetraacetate Disodium Versenate, Calcium Distannous EDTA Edathamil Edetate Disodium Calcium Edetate, Calcium Disodium Edetates Edetic Acid Edetic Acid, Calcium Salt Edetic Acid, Calcium, Sodium Salt Edetic Acid, Chromium Salt Edetic Acid, Dipotassium Salt Edetic Acid, Disodium Salt Edetic Acid, Disodium Salt, Dihydrate Edetic Acid, Disodium, Magnesium Salt Edetic Acid, Disodium, Monopotassium Salt Edetic Acid, Magnesium Salt Edetic Acid, Monopotassium Salt Edetic Acid, Monosodium Salt Edetic Acid, Potassium Salt Edetic Acid, Sodium Salt EDTA EDTA, Chromium EDTA, Copper EDTA, Dicobalt EDTA, Disodium EDTA, Distannous EDTA, Gallium EDTA, Magnesium Disodium EDTA, Potassium EDTA, Stannous Ethylene Dinitrilotetraacetate Ethylene Dinitrilotetraacetate, Disodium Ethylenediaminetetraacetic Acid Ethylenedinitrilotetraacetic Acid Gallium EDTA Magnesium Disodium EDTA N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine) Potassium EDTA Stannous EDTA Tetacine, Calcium Tetracemate Versenate Versenate, Calcium Disodium Versene |

Dampfdruck |

1.50X10-12 mm Hg at 25 °C /Extrapolated/ |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Edetate sodium is typically synthesized from ethylenediamine, formaldehyde, and sodium cyanide. The reaction involves the formation of tetrasodium EDTA, which is then converted into the disodium form. The process can be summarized as follows:

Reaction of Ethylenediamine with Formaldehyde and Sodium Cyanide: This step yields tetrasodium EDTA.

Conversion to Disodium EDTA: The tetrasodium EDTA is treated with an acid to produce disodium EDTA.

Industrial Production Methods

In industrial settings, the production of edetate sodium involves large-scale reactions under controlled conditions. The raw materials are mixed in reactors, and the reaction is carefully monitored to ensure the desired product is obtained. The final product is then purified and standardized for various applications .

Analyse Chemischer Reaktionen

Reaktionstypen

Dinatrium-Edetat durchläuft verschiedene Arten von chemischen Reaktionen, wobei vor allem seine chelatbildenden Eigenschaften eine Rolle spielen:

Chelatbildung: Es bildet stabile Komplexe mit Metallionen wie Calcium, Magnesium und Eisen.

Substitutionsreaktionen: Es kann an Substitutionsreaktionen teilnehmen, bei denen Metallionen im Komplex durch andere Ionen ersetzt werden.

Häufige Reagenzien und Bedingungen

Reagenzien: Häufige Reagenzien sind Metallsalze (z. B. Calciumchlorid, Magnesiumsulfat) und Säuren (z. B. Salzsäure).

Bedingungen: Reaktionen werden typischerweise in wässrigen Lösungen bei neutralem bis leicht alkalischem pH-Wert durchgeführt.

Hauptprodukte

Die Hauptprodukte von Reaktionen mit Dinatrium-Edetat sind Metall-EDTA-Komplexe, die sehr stabil und wasserlöslich sind .

Wissenschaftliche Forschungsanwendungen

Molecular Biology Applications

Chelation of Metal Ions

EDTA-Na2 is widely used in molecular biology for its ability to sequester metal ions that can interfere with biochemical reactions. It is commonly included in buffers to stabilize nucleic acids and proteins by preventing metal-catalyzed degradation.

Case Study: DNA Extraction

In a study utilizing EDTA-Na2 for DNA extraction from corneal samples, it was shown that the compound effectively inhibited DNases at concentrations between 1-10 mM, facilitating the recovery of intact DNA for further analysis .

Table 1: Common Concentrations and Applications of EDTA-Na2 in Molecular Biology

| Application | Concentration (mM) | Purpose |

|---|---|---|

| DNase I Inhibition | 1 - 10 | Prevents degradation of nucleic acids |

| Proteinase-K Digestion | 0.5 - 1 | Facilitates protein digestion for DNA quantification |

| Lysis Buffer Preparation | Variable | Enhances cell lysis efficiency |

Pharmaceutical Applications

Stabilization of Formulations

EDTA-Na2 is often utilized in pharmaceutical formulations as a stabilizer. By chelating metal ions, it helps maintain the integrity of active ingredients, particularly in injectables and topical preparations.

Case Study: Antioxidant Activity Enhancement

Research has demonstrated that the inclusion of EDTA-Na2 in formulations can enhance the antioxidant activity of certain compounds by preventing metal-catalyzed oxidation reactions . This application is critical in developing effective therapeutic agents.

Food Industry Applications

Preservative Functionality

In food processing, EDTA-Na2 acts as a preservative by binding trace metals that catalyze spoilage reactions. It is commonly found in canned foods and beverages to improve shelf life.

Table 2: Applications of EDTA-Na2 in Food Processing

| Application | Purpose |

|---|---|

| Canned Foods | Prevents discoloration and spoilage |

| Beverages | Maintains flavor stability |

| Dairy Products | Inhibits oxidation and rancidity |

Environmental Applications

Heavy Metal Remediation

EDTA-Na2 is employed in environmental science for the remediation of heavy metals from contaminated soils and water. Its chelating properties allow for the extraction of toxic metals, making it useful in pollution control strategies.

Case Study: Soil Remediation

A study highlighted the effectiveness of EDTA-Na2 in mobilizing lead from contaminated soil, demonstrating significant reductions in lead concentration following treatment with the chelating agent . This application underscores its potential role in environmental cleanup efforts.

Industrial Applications

Pulp and Paper Processing

In industrial settings, EDTA-Na2 is used as an anti-scaling agent and processing aid. Its ability to sequester metal ions helps improve product quality and process efficiency.

Wirkmechanismus

The primary mechanism of action of edetate sodium involves chelation, where it binds to metal ions through its carboxylate and amine groups. This binding forms a stable, water-soluble complex that can be excreted from the body. The chelation process reduces the concentration of free metal ions, thereby mitigating their toxic effects .

Vergleich Mit ähnlichen Verbindungen

Research Implications and Limitations

Biologische Aktivität

Ethylenediaminetetraacetic acid disodium salt (EDTA-2Na) is a chelating agent widely used in various fields, including medicine, agriculture, and environmental science. Its biological activity is primarily attributed to its ability to bind metal ions, which can influence various biochemical processes. This article discusses the biological activities of EDTA-2Na, focusing on its antimicrobial properties, effects on plant pathogens, and applications in heavy metal remediation.

Antimicrobial Properties

EDTA-2Na exhibits significant antimicrobial activity against a range of microorganisms. It has been shown to enhance the efficacy of antibiotics and other antimicrobial agents through chelation of essential metal ions required for microbial growth.

Case Study: Synergistic Effects with Lysozyme

A study investigated the synergistic antibacterial effects of lysozyme combined with EDTA-2Na against Enterococcus faecalis and Porphyromonas endodontalis. The results indicated that the combination significantly increased antibacterial activity compared to lysozyme alone, with enhancements ranging from 1.2 to 3.7 times depending on the concentration of lysozyme used . This synergy suggests that EDTA-2Na can potentiate the effects of other antimicrobial agents.

Antifungal Activity

EDTA-2Na has demonstrated antifungal properties, particularly against various Fusarium species. Research indicates that it effectively inhibits fungal growth and affects cell wall integrity.

Research Findings: Inhibition of Fusarium Graminearum

In a controlled study, EDTA-2Na was applied to inhibit Fusarium graminearum, a significant phytopathogen. The treatment resulted in a reduction of disease severity by up to 92% at concentrations ranging from 1 mM to 8 mM . Additionally, EDTA-2Na decreased the biosynthesis of deoxynivalenol (DON), a mycotoxin produced by Fusarium species, by inhibiting key genes involved in its production .

Table: Effects of EDTA-2Na on Fungal Growth

| Concentration (mM) | Disease Severity Reduction (%) | DON Production Inhibition (%) |

|---|---|---|

| 1 | 59 | Not assessed |

| 2 | 79 | Not assessed |

| 4 | 92 | 47% |

| 8 | 92 | 57.3% |

The biological activity of EDTA-2Na is largely due to its chelating properties, which allow it to bind divalent and trivalent metal ions such as calcium, magnesium, and iron. This binding can disrupt essential biochemical pathways in microorganisms and plants.

Impact on Cell Wall and Permeability

Studies have shown that EDTA-2Na affects cell wall formation and permeability in fungi. Scanning electron microscopy revealed that fungal cells treated with EDTA-2Na exhibited structural damage compared to untreated controls . This disruption may lead to increased susceptibility to environmental stresses.

Application in Heavy Metal Remediation

EDTA-2Na is also employed in environmental science for its ability to chelate heavy metals, facilitating their removal from contaminated sites.

Case Study: Detection of Heavy Metals

Recent studies have utilized electrospun polymeric fibers encapsulated with EDTA-2Na for detecting heavy metals like lead. The developed sensing materials demonstrated high sensitivity and robustness against interfering substances . This application underscores the versatility of EDTA-2Na beyond its biological activities.

Q & A

Q. How should standardized EDTA-2Na solutions be prepared and calibrated for precise metal chelation in titration experiments?

Methodological Answer:

- Preparation: Dissolve EDTA-2Na dihydrate (CAS 6381-92-6) in deionized water, adjusting pH to 8–10 using NaOH to ensure full solubility of the ligand. For 0.1 M solutions, use 37.22 g/L (accounting for hydration) .

- Calibration: Validate concentration via complexometric titration against a primary standard like zinc sulfate (ZnSO₄), using Eriochrome Black T as an indicator. Monitor endpoint color change from wine-red to blue .

Q. What are the critical factors influencing EDTA-2Na’s stability in long-term biochemical assays?

Methodological Answer:

- pH Control: Maintain solutions at pH 8–10 to prevent ligand protonation, which reduces chelation efficiency. Buffers like Tris or ammonia are recommended .

- Light and Temperature: Store solutions in amber bottles at 4°C to avoid photodegradation and microbial contamination. Pre-filter (0.22 μm) to remove particulates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metal-binding efficiency data for EDTA-2Na across experimental systems?

Methodological Answer:

- Interference Analysis: Identify competing ions (e.g., Ca²⁺ in hard water) using ion-selective electrodes or ICP-MS. Pre-treat samples with ion-exchange resins to isolate target metals .

- Speciation Modeling: Use software like PHREEQC to predict EDTA-metal stability constants under varying pH and ionic strength, aligning theoretical models with experimental results .

Q. What advanced techniques validate the purity and hydration state of synthesized EDTA-2Na?

Methodological Answer:

Q. How does EDTA-2Na’s chelation behavior differ in complex matrices like algal biomass with coexisting organic ligands?

Methodological Answer:

- Competitive Binding Studies: Perform stepwise extractions (e.g., with Cladophora glomerata) using EDTA-2Na alongside surfactants or acids. Quantify metal recovery via AAS or ICP-OES .

- Synchrotron XAS: Analyze coordination environments of EDTA-metal complexes in situ to identify ligand competition (e.g., with humic acids) .

Data Contradiction and Validation

Q. How should conflicting toxicological data (e.g., LD₅₀ values) for EDTA-2Na be interpreted in ecotoxicology studies?

Methodological Answer:

- Source Evaluation: Cross-reference LD₅₀ values (e.g., 2000 mg/kg for disodium salt vs. 10,000 mg/kg for free EDTA) with test species and administration routes. Prioritize OECD/GHS-compliant studies .

- Dose-Response Modeling: Use probit analysis to assess acute toxicity thresholds, incorporating confidence intervals from replicated assays .

Experimental Design Considerations

Q. What protocols minimize EDTA-2Na interference in cell culture studies while maintaining metal buffering?

Methodological Answer:

- Concentration Optimization: Use ≤ 0.1 mM EDTA-2Na to avoid stripping essential metals (e.g., Zn²⁺, Mg²⁺) from growth media. Validate via cell viability assays (MTT) and metalloenzyme activity tests .

- Alternative Chelators: Compare with EGTA (Ca²⁺-selective) or DTPA (higher affinity for Fe³⁺) to isolate specific metal effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.